molecular formula C15H20N4OS2 B2877384 2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1705062-32-3

2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2877384
CAS No.: 1705062-32-3
M. Wt: 336.47
InChI Key: IPYOJTZNXJQJSI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • A study on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, including thiazolopyrimidines, highlights their anti-inflammatory and analgesic properties. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities comparable to standard drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Another study focused on thiazolidinone derivatives for their antimicrobial activity against a range of bacteria and fungi. The research emphasizes the importance of such compounds in addressing microbial resistance (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).

Molecular Interaction Studies

Antibacterial and Antituberculosis Research

  • Synthesis and evaluation of piperidine-4-carboxamide derivatives underscore their potential in developing new antibacterial agents, indicating the relevance of such compounds in addressing bacterial infections (B. Selvakumar, K. Elango, 2017).

  • A study on thiazole-aminopiperidine hybrids as GyrB inhibitors of Mycobacterium tuberculosis presents a new approach to tackling tuberculosis, demonstrating the utility of such compounds in antituberculosis drug discovery (V. U. Jeankumar, J. Renuka, P. Santosh, et al., 2013).

Future Directions

Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, including the synthesis of compounds with variable substituents on the thiazole ring .

Properties

IUPAC Name

2,4-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-10-13(22-11(2)18-10)14(20)17-8-12-4-3-6-19(9-12)15-16-5-7-21-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYOJTZNXJQJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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